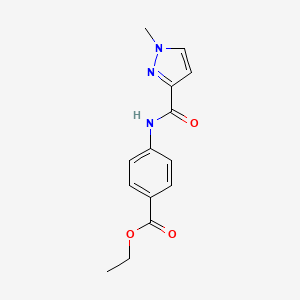

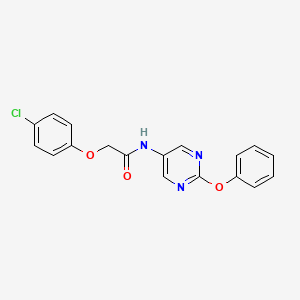

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of anthraquinone, which is a polycyclic aromatic hydrocarbon derived from anthracene or phthalic anhydride . Anthraquinones are used in the production of dyes and are precursors to a variety of important compounds .

Synthesis Analysis

While the specific synthesis process for this compound is not available, a similar compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .Scientific Research Applications

Synthesis Techniques and Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide and related compounds have been synthesized through various chemical reactions. Notably, 2-methyltetrahydroanthra[2,3-d]isothiazole-3,5,10-trione and 2-R-tetrahydroanthra[2,1-d]isothiazole-3,6,11-triones were synthesized through reactions involving 3-chloro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, showcasing the compound's utility in creating diverse derivatives (Kucherov & Zlotin, 2001). Additionally, the compound has been used to synthesize N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, illustrating its versatility in chemical synthesis (Al Mamari & Al Sheidi, 2020).

Cyclization and Derivative Formation

The compound has been involved in the cyclization of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)methanesulfonamides to form 2,6-dihydronaphtho[1,2,3-cd]indol-6-ones, highlighting its role in the formation of complex molecular structures (Beresnev & Gornostaev, 2008).

Polymeric Complex Formation

In crystallography, the compound has contributed to the structure of a polymeric complex, where each NiII cation is coordinated by four water molecules and further bridged by an 9,10-dioxo-9,10-dihydroanthracene-1,4,5,8-tetracarboxylate anion, demonstrating its importance in the formation of intricate polymeric structures (Liu, Cao, & Wang, 2012).

Amidoxime-Functionalization

The compound has been utilized in the synthesis of (9,10-dioxoanthracen-1-yl)hydrazones containing amidoxime fragments, showcasing its utility in creating functionalized molecules for various applications (Stasevych, Zvarych, Novikov, & Vovk, 2019).

Biological and Pharmacological Applications

Antioxidant and Antiplatelet Activities

N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides have shown significant antioxidant properties, with specific compounds demonstrating the best indicators of radical-scavenging activity. Additionally, some derivatives have exhibited antiplatelet activity, highlighting their potential in medical applications (Stasevych et al., 2022).

Antimicrobial Activity

Compounds synthesized from the interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with amino acids have shown notable antibacterial and antifungal activities, with a call for further study of their antitumor and antioxidant actions (Zvarich et al., 2014).

Anticancer Activity

Dithiocarbamates of 9,10-anthracenedione were predicted to have anticancer activity and subsequently confirmed through experimental evaluation, showcasing the compound's potential in developing new anticancer agents (Stasevych et al., 2017).

Mechanism of Action

Target of Action

It’s known that the compound possesses anN,O-bidentate directing group , potentially suitable for metal-catalyzed C-H bond functionalization reactions . This suggests that the compound may interact with metal ions in biological systems, influencing processes that involve metal-catalyzed reactions.

Mode of Action

The presence of anN,O-bidentate directing group in the compound suggests that it may facilitate the formation of cyclometallated complexes . This could potentially influence the activation or cleavage of C-H bonds in biological systems .

Biochemical Pathways

Given its potential role in c-h bond functionalization, it may be involved in various biochemical reactions where c-h bonds are cleaved or activated .

Result of Action

Its potential role in facilitating c-h bond functionalization suggests that it may influence a variety of biochemical reactions and processes .

Action Environment

Factors such as ph, temperature, and the presence of metal ions could potentially influence its activity, given its potential role in metal-catalyzed reactions .

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other anthraquinone derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be largely dependent on the specific functional groups present in the compound.

Molecular Mechanism

The molecular mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is not well-defined It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized . It would be interesting to investigate any enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels.

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-1-nitro-9,10-dioxoanthracene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H14N2O7/c32-25-14-6-1-3-8-16(14)27(34)22-18(25)10-5-11-21(22)30-29(36)20-13-12-19-23(24(20)31(37)38)28(35)17-9-4-2-7-15(17)26(19)33/h1-13H,(H,30,36) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPUKNRQXKIKHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H14N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[1-[(2-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-cyano-N-naphthalen-1-ylacetamide](/img/structure/B2431256.png)

![7,8-dimethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2431258.png)

![1-(3-chlorophenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2431263.png)

![4-[[(5-Chloro-1-methylimidazol-2-yl)methylamino]methyl]cyclohexane-1-carboxylic acid;dihydrochloride](/img/structure/B2431274.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2431275.png)

![N-(4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-3-carboxamide hydrochloride](/img/structure/B2431277.png)